molecular formula C19H20N4O3S B6494298 (2E)-7-(diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 380348-01-6

(2E)-7-(diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B6494298
CAS No.: 380348-01-6
M. Wt: 384.5 g/mol
InChI Key: DUMBXYNDUQFRNR-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-7-(Diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a chromene derivative featuring a diethylamino group at position 7, a thiophene-linked formamidoimino substituent at position 2, and a carboxamide at position 3. Chromene-based compounds are of significant interest due to their diverse pharmacological and photophysical properties, including applications as enzyme inhibitors, fluorescent probes, and antimicrobial agents . The unique substitution pattern of this compound—particularly the thiophene moiety—distinguishes it from structurally related analogs. This article compares its structural, synthetic, and functional attributes with those of similar chromene and heterocyclic carboxamides.

Properties

IUPAC Name

(2E)-7-(diethylamino)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-23(4-2)13-8-7-12-10-14(17(20)24)19(26-15(12)11-13)22-21-18(25)16-6-5-9-27-16/h5-11H,3-4H2,1-2H3,(H2,20,24)(H,21,25)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMBXYNDUQFRNR-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CS3)/O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-7-(diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a synthetic derivative of chromene that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 370.46 g/mol. The structure features a chromene backbone substituted with a diethylamino group and a thiophen-2-yl formamido moiety, which are critical for its biological activity.

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a significant role in the regulation of gene expression related to cell cycle and apoptosis .
    • It has been reported that compounds with similar structures exhibit inhibitory effects against adenosine kinase, suggesting that this compound may also share this property .
  • Antitumor Activity :
    • In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including HCT116 colorectal cancer cells. The compound reduced cell viability and induced cell cycle arrest without inducing apoptosis, which is a distinctive feature compared to other HDAC inhibitors .

Biological Assays and Efficacy

The biological activity of (2E)-7-(diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been evaluated through several assays:

Assay Type Target Result Reference
Cell Viability AssayHCT116 CellsReduced viability by 60% at 80 mg/kg
HDAC Inhibition AssayHDAC1/2Significant inhibition observed
Apoptosis AssayVarious Cancer CellsNo apoptosis induction noted
Enzymatic ActivityAdenosine KinasePotential inhibitor based on structural similarity

Case Studies

  • In Vivo Study :
    • A study involving nude mice xenografted with HCT116 cells showed that administration of the compound at doses of 45 mg/kg and 80 mg/kg resulted in significant tumor volume reduction (T/C: 60% and 47%, respectively) over a treatment period of 16 days. Importantly, no significant weight loss was observed in treated mice, indicating a favorable safety profile compared to other treatments like MS-275 .
  • Comparative Analysis :
    • When compared to other known HDAC inhibitors, such as MS-275, the compound displayed similar efficacy in tumor suppression but differed in its mechanism by not inducing apoptosis, which may provide therapeutic advantages in certain contexts where apoptosis is undesired .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Position 2 Substituent Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Functional Groups
(2E)-7-(diethylamino)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide Chromene Thiophen-2-yl formamidoimino Diethylamino Carboxamide ~408.45* Imino, carboxamide, thiophene
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Chromene Imino (unsubstituted) - 2-Chlorophenyl amide ~344.78* Methoxy, chlorophenyl amide
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide (VII) Chromene Oxo Diethylamino Carboxamide ~316.34* Oxo, carboxamide
5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) Dihydrothiophene 4-Bromophenyl, cyano - Phenylcarbamoyl ~444.34 Cyano, bromophenyl, carboxamide
OXE-K (7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-cinnamoyl oxime) Chromene Oxime-cinnamoyl Diethylamino Oxime-cinnamoyl 390.44 Oxime, cinnamoyl
2-[(3-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide Chromene 3-Bromophenyl imino Diethylamino Carboxamide 414.30 Bromophenyl imino, carboxamide

Note: Molecular weights are approximate and calculated based on formula.

Key Observations:

Positional Substitution: The diethylamino group at position 7 is conserved in the target compound and OXE-K , contributing to electron-donating effects and fluorescence properties. Its absence in compound 15 results in reduced steric bulk and altered electronic profiles.

Heterocyclic Variations :

  • Dihydrothiophene derivatives (e.g., 5ab ) lack the chromene core but retain carboxamide functionality, emphasizing the role of the heterocyclic system in modulating bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.